Neutral red

Catalog No.
S537066
CAS No.
553-24-2
M.F
C15H17ClN4
M. Wt
288.77 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neutral red

CAS Number

553-24-2

Product Name

Neutral red

IUPAC Name

[8-(dimethylamino)-3-methylphenazin-2-yl]azanium;chloride

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

InChI

InChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H

InChI Key

PGSADBUBUOPOJS-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1[NH3+].[Cl-]

Solubility

Soluble in DMSO

Synonyms

C.I. Basic Red 5, Neutral Red, Nuclear Fast Red (Basic Dye), Red, Neutral, Red, Toluylene, Toluylene Red

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[NH+]=C2C=C1N.[Cl-]

Isomeric SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1[NH3+].[Cl-]

Description

The exact mass of the compound Neutral red is 28.1142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5756. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Principle:

  • Viable cells readily take up and accumulate neutral red in their lysosomes []. Lysosomes are cellular compartments that break down waste materials and foreign substances. The dye's accumulation within lysosomes is facilitated by its weak positive charge, which allows it to bind to negatively charged components inside the lysosomes [].
  • Conversely, compromised or dead cells have impaired lysosomal function and reduced ability to uptake and retain neutral red [].

Assay Procedure:

  • Cells are cultured in a plate and potentially exposed to a test substance with potential cytotoxic (cell-killing) effects.
  • Following the exposure period, the neutral red dye is introduced to the cell culture.
  • Viable cells incorporate the dye, appearing red under a microscope.
  • The incorporated dye is then extracted from the cells, and the resulting colored solution's absorbance is measured using a spectrophotometer [].
  • The higher the absorbance, the greater the number of viable cells and vice versa.

Advantages:

  • Neutral red assays offer several advantages over other cytotoxicity assays.
  • They are relatively simple, rapid, and cost-effective [].
  • Additionally, the neutral red uptake reflects not just cell death but also cellular health and metabolic activity [].

Limitations:

  • While a valuable tool, neutral red assays have limitations.
  • The assay may not be sensitive enough to detect subtle changes in cell viability [].
  • Additionally, some factors unrelated to cell viability, such as cell morphology and adherence, can influence the results [].

Neutral Red as a CO2 Sensor

Beyond cell viability assays, recent research suggests promise for neutral red as a sensor for carbon dioxide (CO2) concentrations [].

  • The study demonstrates that neutral red exhibits unique optical properties that change in response to varying CO2 levels [].
  • This opens potential applications for monitoring CO2 concentrations in biological systems, such as within living organisms or aquatic environments impacted by rising CO2 levels [].

Neutral red is a synthetic dye obtained by combining the free base of neutral red with hydrochloric acid []. It has a long history of use in biological staining, dating back to the late 19th century []. Its significance lies in its ability to selectively stain various cellular components, making it a valuable tool for studying cell morphology and viability [].


Molecular Structure Analysis

Neutral red possesses a planar conjugated system with a diaminophenazine core structure (C15H17ClN4) []. This structure allows for the delocalization of electrons, contributing to the red color of the dye []. The presence of a positively charged nitrogen atom (due to the hydrochloric acid salt form) makes it a cationic dye, facilitating its interaction with negatively charged cellular components [].


Chemical Reactions Analysis

<h4>Synthesis</h4>

The specific synthesis of neutral red is not readily available in scientific literature due to potential proprietary information. However, the literature suggests it involves condensation reactions between aromatic amines and phenazine precursors [].

<h4>Decomposition</h4>

Neutral red is relatively stable under physiological conditions but can decompose upon exposure to strong acids, bases, or oxidizing agents []. The exact decomposition products are not well documented but likely involve cleavage of the conjugated system and formation of smaller organic molecules.

<h4>Other Relevant Reactions</h4>

Neutral red acts as a pH indicator, changing color from red to yellow between pH 6.8 and 8.0 []. This property can be utilized in studies monitoring changes in cellular pH.

Physical and Chemical Properties

  • Molar mass: 288.78 g/mol []
  • Melting point: 290 °C []
  • Solubility: Soluble in water, ethanol, and other organic solvents []
  • pKa: Not readily available in scientific literature

In biological systems, neutral red accumulates in lysosomes, acidic organelles responsible for cellular waste degradation []. The exact mechanism of uptake is not fully understood but likely involves a combination of passive diffusion and lysosomal membrane potential []. The accumulation of neutral red in lysosomes is dependent on their functional integrity. Damaged or dead cells exhibit reduced lysosomal uptake of the dye []. This property allows neutral red to be used as a vital dye for assessing cell viability in various assays [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

28.1142

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

261QK3SSBH

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

553-24-2

Wikipedia

Neutral_red

General Manufacturing Information

2,8-Phenazinediamine, N8,N8,3-trimethyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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